

molecular structure and properties of 4-Amino-2-fluoro-N-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-fluoro-N-methylbenzamide

Cat. No.: B1521842

[Get Quote](#)

An In-depth Technical Guide to **4-Amino-2-fluoro-N-methylbenzamide**: Structure, Properties, and Pharmaceutical Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Amino-2-fluoro-N-methylbenzamide**, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core structural and chemical properties, synthesis protocols, and its critical role in the creation of advanced therapeutics.

Introduction: A Key Building Block in Oncology

4-Amino-2-fluoro-N-methylbenzamide (CAS No. 915087-25-1) is a substituted benzamide derivative that has gained significant attention in the pharmaceutical industry.^[1] While a seemingly unassuming molecule, it serves as a cornerstone intermediate in the synthesis of potent anti-androgen drugs, most notably Enzalutamide (MDV3100) and Apalutamide.^{[2][3]} These drugs are at the forefront of treating advanced and castration-resistant prostate cancer (CRPC).^{[2][4]} The strategic placement of its functional groups—an amine, a fluorine atom, and an N-methylamide—makes it an ideal precursor for constructing complex, biologically active compounds. This guide will explore the fundamental molecular characteristics, synthesis pathways, and critical applications that define its importance.

Molecular Structure and Chemical Identity

The unique arrangement of functional groups on the benzene ring dictates the reactivity and utility of **4-Amino-2-fluoro-N-methylbenzamide**. The electron-donating amino group and the electron-withdrawing fluorine and amide groups create a specific electronic profile that is crucial for its subsequent chemical transformations in multi-step syntheses.

Chemical Identifiers

A consistent and accurate identification of this compound is paramount for research and regulatory purposes. The key identifiers are summarized below.

Identifier	Value	Source(s)
CAS Number	915087-25-1	[1] [5]
IUPAC Name	4-amino-2-fluoro-N-methylbenzamide	[1]
Molecular Formula	C ₈ H ₉ FN ₂ O	[1] [5] [6]
Molecular Weight	168.17 g/mol	[1] [5] [7]
SMILES	CNC(=O)C1=C(C=C(C=C1)N)F	[1] [5]
InChI Key	XOKAXPQJUODMSH-UHFFFAOYSA-N	[1] [5]

Structural Features

The molecule's structure is characterized by a central benzene ring substituted at positions 1, 2, and 4.

- N-methylcarboxamide group at position 1.
- Fluorine atom at position 2, which significantly influences the molecule's electronic properties and metabolic stability.
- Amino group at position 4, which serves as a key reactive site for building larger molecules.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic fingerprint of **4-Amino-2-fluoro-N-methylbenzamide** is essential for its handling, purification, and characterization.

Physicochemical Properties

This compound is typically supplied as a solid with high purity, often exceeding 98%.[\[4\]](#) It is noted to be moisture-sensitive, requiring careful storage.[\[5\]](#)

Property	Value	Source(s)
Physical Form	Solid	[8]
Boiling Point	320 °C	[8]
Flash Point	147 °C	[8]
pKa (Predicted)	14.12 ± 0.46	[8]
Storage Temperature	Ambient to -20°C	[7] [9]

Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of the compound. Based on published data, the following characteristics are expected:[\[4\]](#)

- ^1H NMR (400 MHz, acetone- d_6):
 - δ 7.67 (dd, 1H): Corresponds to the amide proton (NH).
 - δ 7.09 (s, 1H): Aromatic proton.
 - δ 6.51 (dd, 1H): Aromatic proton.
 - δ 6.39 (dd, 1H): Aromatic proton.
 - δ 5.55 (br s, 2H): Protons of the primary amine (NH_2).
 - δ 2.87 (d, 3H): Methyl group protons (CH_3).

- ^{13}C NMR (100 MHz, acetone-d₆): Expected peaks around δ 25.9, 99.7, 109.2, 110.1, 132.7, 153.7, 162.3, 164.6, confirming the carbon framework.[4]
- Mass Spectrometry (ESI-MS): The calculated exact mass is 168.0699 Da.[1] Analysis would show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.

Synthesis and Manufacturing Workflow

The preparation of **4-Amino-2-fluoro-N-methylbenzamide** is a multi-step process that has been optimized for yield and purity, particularly for pharmaceutical manufacturing. A common and efficient route starts from 2-fluoro-4-nitrotoluene.[2][4]

Synthetic Pathway Overview

The process involves three main transformations:

- Oxidation: The methyl group of 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid.
- Amidation: The resulting carboxylic acid is converted to an N-methylamide.
- Reduction: The nitro group is reduced to a primary amine to yield the final product.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **4-Amino-2-fluoro-N-methylbenzamide**.

Experimental Protocol: Clean Process via Catalytic Hydrogenation

The following protocol is adapted from a patented "clean process" designed for large-scale production with high yield and purity, minimizing waste.[4]

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

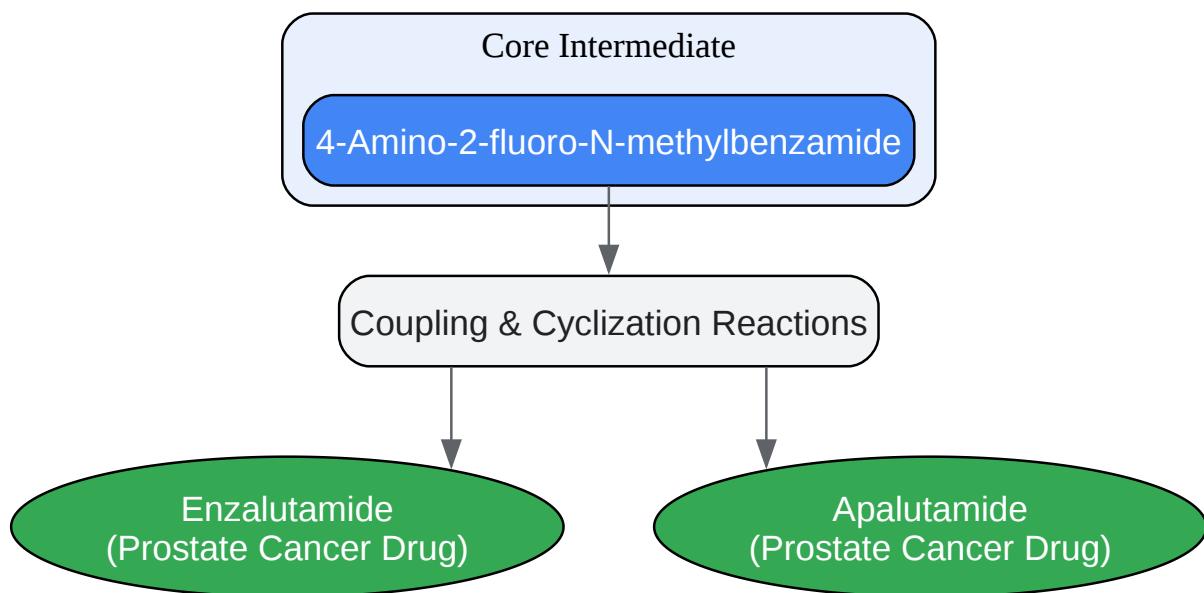
- Prepare a solution of potassium permanganate ($KMnO_4$) in water.
- Slowly add 2-fluoro-4-nitrotoluene to the solution while maintaining a controlled temperature.
- Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
- Cool the mixture and filter off the manganese dioxide byproduct.
- Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product, 2-fluoro-4-nitrobenzoic acid.
- Filter, wash with water, and dry the product.

Step 2: Amidation to form 2-Fluoro-4-nitro-N-methylbenzamide

- Suspend 2-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane).
- Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to convert the carboxylic acid to an acyl chloride.^[10]
- After the conversion is complete, remove the excess chlorinating agent under reduced pressure.
- Dissolve the resulting acyl chloride in a fresh solvent and cool the solution.
- Slowly add an aqueous solution of methylamine (CH_3NH_2) while controlling the temperature and pH.
- Stir until the reaction is complete.
- Extract the product into an organic solvent, wash, dry, and concentrate to obtain 2-fluoro-4-nitro-N-methylbenzamide.

Step 3: Reduction of the Nitro Group

- In a pressure reactor, dissolve 2-fluoro-4-nitro-N-methylbenzamide in a suitable solvent such as ethyl acetate.


- Add a catalyst, typically 10% Palladium on carbon (Pd/C).[4]
- Purge the reactor with nitrogen and then pressurize with hydrogen gas (e.g., 2-10 atm).
- Stir the reaction at room temperature for 12-24 hours until the starting material is consumed.
- Filter the reaction mixture to recover the Pd/C catalyst (which can be recycled).
- Evaporate the solvent from the filtrate under reduced pressure to yield the final product, **4-Amino-2-fluoro-N-methylbenzamide**, as an off-white solid.
- This process consistently achieves yields and purity levels above 98%. [4]

Critical Role in Pharmaceutical Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of second-generation nonsteroidal anti-androgens.

Intermediate for Enzalutamide and Apalutamide

4-Amino-2-fluoro-N-methylbenzamide constitutes a core fragment of both Enzalutamide and Apalutamide.[3] The primary amine at the C4 position is the reactive handle used to couple with other molecular fragments to build the final, complex drug molecule. For instance, in the synthesis of Enzalutamide, it is reacted with a specific isothiocyanate to form a thiourea intermediate, which is then cyclized to create the characteristic thiohydantoin core of the drug. [10]

[Click to download full resolution via product page](#)

Caption: Role as a precursor in the synthesis of advanced anti-cancer drugs.

Other Research Applications

Beyond its established role, this benzamide derivative is also utilized as a reagent in the discovery of other novel therapeutic agents. It has been employed in the synthesis and evaluation of:

- c-Met kinase inhibitors, which are being investigated for various cancers.[2][5]
- 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists.[5][7]

Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's chemical nature and potential hazards.

GHS Hazard Classification

The compound is classified with the following hazards:[1][8]

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H317	May cause an allergic skin reaction	Skin Sensitization (Category 1)
H319	Causes serious eye irritation	Eye Irritation (Category 2)
H315 / H335	Causes skin irritation / May cause respiratory irritation	Skin/Respiratory Irritation

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation.[8]
- Storage: Store in a tightly sealed container in a cool, dry place. As it is moisture-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[5] Recommended storage temperatures range from 2-8°C to -20°C for maximum shelf life.[7][9]
- Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it as hazardous waste.

Conclusion

4-Amino-2-fluoro-N-methylbenzamide is more than just a chemical reagent; it is an enabling molecule in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and optimized synthesis pathways have made it an indispensable component in the manufacturing of life-saving oncology drugs. For researchers and developers, a thorough understanding of its properties, from spectroscopic data to handling requirements, is fundamental to leveraging its full potential in creating the next generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
- 3. nbinfo.com [nbinfo.com]
- 4. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 5. 4-Amino-2-fluoro-N-methylbenzamide | CymitQuimica [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. usbio.net [usbio.net]
- 8. 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE CAS 915087-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. clearsynth.com [clearsynth.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [molecular structure and properties of 4-Amino-2-fluoro-N-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521842#molecular-structure-and-properties-of-4-amino-2-fluoro-n-methylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com